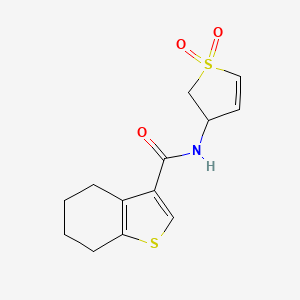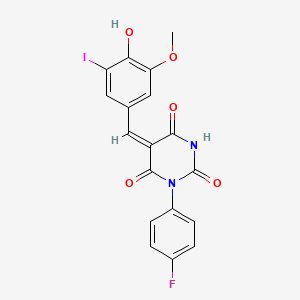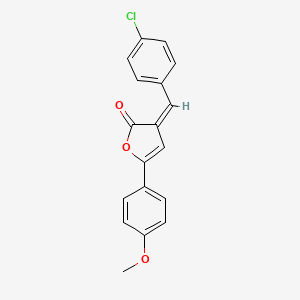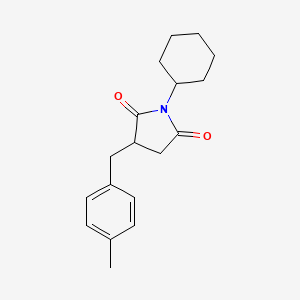![molecular formula C19H18N2O4 B3902785 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B3902785.png)
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone
Overview
Description
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone, also known as ENADINE, is a synthetic compound that has been studied for its potential use in various scientific and medical applications.
Scientific Research Applications
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential use in various scientific and medical applications. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy.
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone exerts its effects through the inhibition of various enzymes and signaling pathways. One of the main targets of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce DNA damage and apoptosis in cancer cells.
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone also inhibits the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting NF-κB, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can reduce inflammation and the associated tissue damage.
Biochemical and Physiological Effects:
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce DNA damage and apoptosis, leading to cell death. Inflammatory cells, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can inhibit the production of pro-inflammatory cytokines, reducing inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is its potential use as an anti-cancer and anti-inflammatory agent. However, there are also limitations to its use in lab experiments. 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone.
Future Directions
There are a number of potential future directions for research on 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone derivatives with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone for use in cancer therapy and inflammatory diseases.
properties
IUPAC Name |
(2Z)-2-[(4-ethoxy-2-nitroanilino)methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-15-9-10-17(18(11-15)21(23)24)20-12-14-8-7-13-5-3-4-6-16(13)19(14)22/h3-6,9-12,20H,2,7-8H2,1H3/b14-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REENWROEVKLKKZ-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=C2CCC3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C\2/CCC3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3902727.png)


![N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide](/img/structure/B3902758.png)

![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3902770.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-nitrobenzamide](/img/structure/B3902774.png)
![3-chloro-N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3902776.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3902779.png)
![1-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3902790.png)

![N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide](/img/structure/B3902794.png)